methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

Catalog No.
S6456723
CAS No.
1821174-65-5
M.F
C9H10ClF2NO2
M. Wt
237.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-amino-2-(2,4-difluorophenyl)acetate hydro...

CAS Number

1821174-65-5

Product Name

methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

IUPAC Name

methyl 2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H

InChI Key

JGIXPMPFXKDMQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2C_9H_{10}ClF_2NO_2 and a molecular weight of 237.63 g/mol. It is characterized by the presence of a difluorophenyl group, which contributes to its unique properties and potential biological activities. This compound is also known by various synonyms, including (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride and has the CAS number 1821174-65-5 .

Typical for amino acids and esters. Key reactions include:

  • Esterification: The compound can undergo esterification reactions with alcohols to form new esters.
  • Acylation: It can react with acyl chlorides to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride exhibits notable biological activities. Preliminary studies suggest it may possess:

  • Antimicrobial properties: Potential effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective effects: There is emerging evidence that compounds with similar structures may protect neuronal cells from damage.

Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride can be achieved through several methods:

  • Starting from 2,4-difluoroaniline: This method involves the reaction of 2,4-difluoroaniline with chloroacetic acid in the presence of a base to form the corresponding acetate.
    2 4 difluoroaniline+chloroacetic acidmethyl 2 amino 2 2 4 difluorophenyl acetate\text{2 4 difluoroaniline}+\text{chloroacetic acid}\rightarrow \text{methyl 2 amino 2 2 4 difluorophenyl acetate}
  • Hydrochloride formation: The free base form can be converted into its hydrochloride salt by treatment with hydrochloric acid.
  • Alternative synthetic routes: Other methods may involve the use of coupling reactions or modifications of existing amino acid derivatives.

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting bacterial infections or cancer treatment.
  • Biochemical research: Utilized in studies exploring the structure-activity relationship of amino acid derivatives.
  • Agriculture: Potential use as an agrochemical due to its biological activity against pathogens.

Interaction studies involving methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride have focused on its binding affinities and efficacy against specific biological targets. These studies often employ techniques such as:

  • Molecular docking simulations: To predict how well the compound binds to target proteins.
  • In vitro assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride2061996-78-70.84Contains trifluoromethyl group enhancing lipophilicity
Methyl (S)-2-amino-2-phenylacetate hemisulfate2255379-06-50.78Lacks fluorine substituents
(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride1269773-22-90.74Contains hydroxyl group instead of ester
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride2007908-42-90.81Tetrahydroisoquinoline structure

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride stands out due to its specific difluorophenyl substitution which may confer distinct electronic properties affecting its biological activity compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

237.0368126 g/mol

Monoisotopic Mass

237.0368126 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-25

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